molecular formula C11H14O4 B3054341 2-BENZOYLOXY-1,1-DIMETHOXY-ETHANE CAS No. 59708-43-9

2-BENZOYLOXY-1,1-DIMETHOXY-ETHANE

Cat. No.: B3054341
CAS No.: 59708-43-9
M. Wt: 210.23 g/mol
InChI Key: WHSAZJZPFFJHKA-UHFFFAOYSA-N
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Description

2-Benzoyloxy-1,1-dimethoxy-ethane is an organic compound with the molecular formula C11H14O4. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its benzoyloxy group attached to a dimethoxy-ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyloxy-1,1-dimethoxy-ethane typically involves the esterification of 2,2-dimethoxyethanol with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyloxy-1,1-dimethoxy-ethane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Benzoylformic acid or benzoylacetone.

    Reduction: 2-Hydroxy-1,1-dimethoxy-ethane.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

2-Benzoyloxy-1,1-dimethoxy-ethane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-Benzoyloxy-1,1-dimethoxy-ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may interact with biological pathways. The dimethoxy-ethane backbone provides stability and solubility, facilitating its transport and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyloxy-1,1-dimethoxy-propane
  • 2-Benzoyloxy-1,1-dimethoxy-butane
  • 2-Benzoyloxy-1,1-dimethoxy-pentane

Uniqueness

2-Benzoyloxy-1,1-dimethoxy-ethane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a variety of applications in research and industry.

Properties

CAS No.

59708-43-9

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2,2-dimethoxyethyl benzoate

InChI

InChI=1S/C11H14O4/c1-13-10(14-2)8-15-11(12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

WHSAZJZPFFJHKA-UHFFFAOYSA-N

SMILES

COC(COC(=O)C1=CC=CC=C1)OC

Canonical SMILES

COC(COC(=O)C1=CC=CC=C1)OC

59708-43-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chloroacetaldehyde dimethyl acetal (50.0 g), potassium benzoate (70.7 g), potassium iodide (6.66 g) and DMF (N,N-dimethylformamide) (250 mL) were placed in a three-neck flask, followed by refluxing. Twenty hours later, the reaction mixture was cooled to room temperature, and water (250 mL) and ethyl acetate (250 mL) were added thereto, followed by stirring. After filtration, the filtrate was extracted with ethyl acetate (500 mL). The organic layer was subjected to vacuum concentration and then to vacuum distillation at 132-135° C. and at 5 mmHg and thereby yielded the target compound (61.0 g) in a yield of 72%.
Quantity
50 g
Type
reactant
Reaction Step One
Name
potassium benzoate
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
72%

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